ChemR23-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

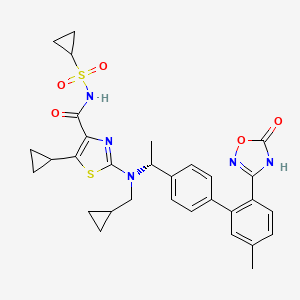

Molecular Formula |

C31H33N5O5S2 |

|---|---|

Molecular Weight |

619.8 g/mol |

IUPAC Name |

5-cyclopropyl-2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-N-cyclopropylsulfonyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C31H33N5O5S2/c1-17-3-14-24(28-33-31(38)41-34-28)25(15-17)21-8-6-20(7-9-21)18(2)36(16-19-4-5-19)30-32-26(27(42-30)22-10-11-22)29(37)35-43(39,40)23-12-13-23/h3,6-9,14-15,18-19,22-23H,4-5,10-13,16H2,1-2H3,(H,35,37)(H,33,34,38)/t18-/m1/s1 |

InChI Key |

FQGLCYYIHLNVRG-GOSISDBHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC(=C(S5)C6CC6)C(=O)NS(=O)(=O)C7CC7 |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC(=C(S5)C6CC6)C(=O)NS(=O)(=O)C7CC7 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of ChemR23 Modulators

A Note on ChemR23-IN-3: Publicly available scientific literature and chemical databases do not contain specific details regarding the discovery, synthesis, or chemical structure of a compound designated "this compound". While it is listed as a ligand for the ChemR23 receptor in some resources, the lack of published data prevents a specific analysis. This guide will therefore provide a comprehensive overview of the discovery and synthesis of modulators for the ChemR23 receptor, a process that would be analogous to the development of this compound.

Introduction: ChemR23 as a Therapeutic Target

Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory diseases, metabolic disorders, and cancer.[1][2][3] Its endogenous ligands include the chemoattractant protein chemerin and the specialized pro-resolving lipid mediator Resolvin E1 (RvE1).[4]

ChemR23 is primarily expressed on innate immune cells such as macrophages, dendritic cells, and natural killer cells.[5][6] The binding of its ligands initiates distinct downstream signaling cascades. Chemerin, often considered a pro-inflammatory mediator, attracts immune cells to sites of inflammation.[7] Conversely, RvE1 is a potent anti-inflammatory and pro-resolving molecule that can dampen inflammatory responses and promote tissue healing.[4][8] This dual functionality makes the modulation of ChemR23 a compelling, albeit complex, therapeutic strategy.

Modulation of ChemR23 can be achieved through two primary approaches:

-

Antagonism: Blocking the receptor to inhibit the pro-inflammatory and chemotactic effects of chemerin. Small molecule antagonists, such as the clinical candidate CCX832, have been developed for inflammatory conditions like psoriasis.[9][10]

-

Agonism: Activating the receptor to mimic the pro-resolving and anti-inflammatory effects of ligands like RvE1 or certain chemerin-derived peptides.[7][11] This approach holds promise for treating chronic inflammatory diseases by promoting resolution rather than just suppressing inflammation.[4][12]

This guide provides an in-depth overview of the core methodologies used to discover and synthesize novel ChemR23 modulators, intended for researchers and professionals in the field of drug development.

Discovery of Novel ChemR23 Modulators

The discovery of new ChemR23 agonists or antagonists typically follows a structured drug discovery cascade, beginning with high-throughput screening (HTS) to identify initial "hits" and progressing through lead optimization to identify a candidate compound.

Data Presentation: Known Modulators of ChemR23

The following table summarizes quantitative data for several known modulators of the ChemR23 receptor.

| Compound/Ligand | Type | Target Species | Assay Type | Potency (EC₅₀/IC₅₀/K_d) | Reference |

| Resolvin E1 (RvE1) | Agonist | Human | NF-κB Inhibition | EC₅₀ ≈ 1.0 nM | [8] |

| Resolvin E1 (RvE1) | Agonist | Human | Radioligand Binding (PMN membranes) | K_d = 48.3 nM | [13][14] |

| Chemerin-9 (C9) | Agonist | Human | β-arrestin Recruitment | Subnanomolar affinity | [3] |

| Chemerin-15 (C15) | Agonist | Murine | Macrophage Activation Inhibition | Picomolar concentrations | [7][11] |

| CCX832 | Antagonist | Human | Functional (Vascular Contraction) | Effective blockade of C9 action | [3] |

| α-NETA | Antagonist | Human | Functional | Low micromolar potency | [15] |

Mandatory Visualization: Discovery Workflow

The logical progression from initial screening to a candidate drug is a multi-step process involving iterative testing and refinement.

Experimental Protocols

Detailed and robust experimental protocols are critical for identifying and characterizing new chemical entities targeting ChemR23.

This functional assay is a primary HTS method for identifying modulators of Gαi-coupled receptors like ChemR23, which signal through the release of intracellular calcium stores.[16][17][18]

-

Objective: To measure the ability of a test compound to either elicit (agonist) or inhibit (antagonist) a calcium flux in cells expressing ChemR23.

-

Materials:

-

HEK293 or CHO cells stably expressing human ChemR23.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Assay Buffer (e.g., Krebs buffer with 1.8 mM CaCl₂).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[16]

-

Pluronic F-127.

-

Known ChemR23 agonist (e.g., chemerin-9 peptide) for antagonist mode.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[16][18]

-

-

Procedure:

-

Cell Plating: Seed ChemR23-expressing cells into microplates at a density of 25,000-50,000 cells/well and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

-

Remove culture medium from wells and add 100 µL of the dye loading solution.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.

-

Compound Preparation: Prepare test compounds in Assay Buffer at 3x the final desired concentration in a separate "compound plate".

-

Measurement:

-

Place both the cell plate and compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

For Agonist Mode: The instrument automatically adds 50 µL of the test compound solution to the cell plate.

-

For Antagonist Mode: The instrument first adds the test compound (antagonist), incubates for a specified period (e.g., 15-30 minutes), and then adds a known agonist (e.g., chemerin-9 at its EC₈₀ concentration).

-

Continue to record fluorescence intensity for 60-120 seconds post-addition.

-

-

-

Data Analysis:

-

The change in fluorescence (Max - Min) is calculated for each well.

-

For agonists, data are plotted as fluorescence change versus compound concentration to determine EC₅₀ values.

-

For antagonists, data are plotted as percent inhibition of the agonist response versus antagonist concentration to determine IC₅₀ values.

-

This assay provides a more physiologically relevant measure of ChemR23 function by quantifying the directed migration of immune cells toward a chemoattractant.[19][20][21]

-

Objective: To assess the ability of a test compound to block chemerin-induced migration of ChemR23-expressing cells.

-

Materials:

-

ChemR23-expressing cells (e.g., primary macrophages, dendritic cells, or a cell line).

-

Chemotaxis medium (e.g., RPMI with 0.1% BSA).

-

Chemoattractant: Recombinant chemerin or chemerin-9 peptide.

-

Transwell inserts (e.g., 5 µm pore size for macrophages).

-

24-well companion plates.

-

Calcein-AM or similar fluorescent dye for cell labeling.

-

-

Procedure:

-

Cell Preparation: Harvest cells, wash, and resuspend in chemotaxis medium at 1x10⁶ cells/mL. If desired, label cells with Calcein-AM according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the test antagonist (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add chemotaxis medium containing the chemoattractant (e.g., 10 nM chemerin) to the lower wells of the 24-well plate (600 µL/well).

-

Add medium without chemoattractant to control wells to measure random migration (chemokinesis).

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification:

-

Carefully remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the migrated cells on the bottom side of the membrane. This can be done by:

-

Staining the membrane and counting cells under a microscope.

-

If cells were pre-labeled with a fluorescent dye, measure the fluorescence of the bottom well using a plate reader.

-

-

-

-

Data Analysis:

-

Calculate the percentage of migrated cells relative to the total number of cells added.

-

Plot the percent inhibition of chemotaxis versus antagonist concentration to determine the IC₅₀ value.

-

Synthesis of ChemR23 Modulators

The chemical synthesis of ChemR23 modulators varies widely depending on the nature of the molecule, from complex natural products like RvE1 to novel small molecule antagonists.

Synthesis of a ChemR23 Agonist: Resolvin E1 (RvE1)

RvE1 is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[8] Its total synthesis is a significant challenge due to the presence of multiple stereocenters and a conjugated triene system. Synthetic routes often involve a convergent strategy, building separate fragments of the molecule that are later joined together.

A representative synthetic strategy would involve:

-

Preparation of Key Fragments: The carbon backbone is typically divided into two or three key fragments. For example, a C1-C12 fragment containing the carboxylic acid and two stereocenters, and a C13-C20 fragment containing the third stereocenter.

-

Stereocontrolled Reactions: Asymmetric synthesis techniques such as Sharpless epoxidation or Jacobsen epoxidation are employed to set the absolute stereochemistry of the hydroxyl groups.

-

Formation of the Conjugated System: Wittig or Horner-Wadsworth-Emmons reactions are commonly used to construct the Z- and E-olefins of the triene system.

-

Fragment Coupling and Finalization: The fragments are coupled using reactions like Sonogashira coupling followed by partial reduction, or Suzuki coupling. Final deprotection steps yield the target molecule, RvE1.

Synthesis of a Representative Small Molecule GPCR Antagonist

While the exact synthesis of the ChemR23 antagonist CCX832 is not public, the discovery of novel small molecule antagonists often begins with a hit from an HTS campaign, followed by extensive medicinal chemistry.[22] The synthesis of a pyridazinone-based antagonist for a different GPCR (NPBWR1) provides a representative example of the chemical strategies involved.[22]

The core synthesis involves two main steps:

-

Formation of the Pyridazinone Core: This is achieved by the condensation of an aryl hydrazine with mucochloric acid under acidic conditions. This reaction establishes the central heterocyclic scaffold of the molecule.

-

Nucleophilic Aromatic Substitution: The resulting 4,5-dichloro pyridazinone intermediate undergoes a nucleophilic substitution reaction. A phenoxide, generated by treating a phenol with a base, displaces the chlorine atom at the 4-position of the pyridazinone ring to install the desired side chain.

This modular approach allows for the rapid synthesis of a library of analogs by varying the aryl hydrazine and phenol starting materials, facilitating the exploration of structure-activity relationships (SAR).

Mandatory Visualization: Signaling and SAR

Understanding the receptor's signaling pathway and the principles of SAR are fundamental to designing effective modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]

- 3. Chemerin Elicits Potent Constrictor Actions via Chemokine‐Like Receptor 1 (CMKLR1), not G‐Protein‐Coupled Receptor 1 (GPR1), in Human and Rat Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCX832 / GSK, Amgen [delta.larvol.com]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. Chemerin Peptides Promote Phagocytosis in a ChemR23- and Syk-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. revvity.com [revvity.com]

- 21. ibidi.com [ibidi.com]

- 22. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]

ChemR23-IN-3: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ChemR23-IN-3, a potent and selective inhibitor of the chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1). This document outlines its chemical structure, physicochemical properties, and biological activity, supported by detailed experimental protocols and visualizations of its associated signaling pathways and experimental workflows.

Core Compound Properties

This compound is a thiazole-based small molecule antagonist of the ChemR23 receptor. Its discovery and characterization have positioned it as a valuable tool for investigating the physiological and pathological roles of the chemerin/ChemR23 signaling axis.

| Property | Value |

| Chemical Formula | C31H33N5O5S2 |

| Molecular Weight | 619.75 g/mol |

| CAS Number | 3032433-98-7 |

| Biological Activity | Potent ChemR23 inhibitor with an IC80 of 12 nM |

| Physical State | Solid |

Biological Context and Signaling Pathway

ChemR23 is a G protein-coupled receptor (GPCR) that plays a significant role in immunity and inflammation. It is activated by the endogenous ligand chemerin, a chemoattractant for various immune cells, including macrophages, dendritic cells, and natural killer cells. The binding of chemerin to ChemR23 initiates a cascade of intracellular signaling events. This compound acts by competitively inhibiting this interaction.

The activation of ChemR23 by its ligand, chemerin, triggers a signaling cascade characteristic of G protein-coupled receptors. This process begins with the binding of chemerin, which induces a conformational change in the receptor. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins, typically of the Gi/o family. The activated G protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector enzymes and ion channels. This signaling cascade ultimately leads to the recruitment of immune cells to sites of inflammation.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

In Vitro ChemR23 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound on its target receptor.

Objective: To quantify the in vitro potency of this compound in inhibiting the binding of chemerin to the ChemR23 receptor.

Materials:

-

ChemR23-expressing cell line (e.g., CHO-K1 or HEK293)

-

This compound

-

Recombinant human chemerin

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Detection reagents (e.g., fluorescently labeled antibody or ligand)

-

96-well microplates

-

Plate reader

Procedure:

-

Cell Preparation: Culture ChemR23-expressing cells to optimal confluency and harvest.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: Add the diluted compound, a fixed concentration of chemerin, and the cell suspension to the microplate wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Detection: Add the detection reagent and measure the signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50/IC80 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and validation of a novel ChemR23 inhibitor like this compound.

In-Depth Technical Guide: ChemR23-IN-3 (CAS 3032433-98-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ChemR23-IN-3, a potent and orally active inhibitor of the ChemR23 receptor. This document collates available data on its biological activity, mechanism of action, and relevant experimental protocols, designed to support ongoing research and development efforts in inflammation and autoimmune diseases.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 3032433-98-7 | N/A |

| Molecular Formula | C₃₁H₃₃N₅O₅S₂ | [1] |

| Molar Mass | 619.75 g/mol | [1] |

| Chemical Name | Thiazole-4-acylsulfonamide derivative | [1] |

| Target | ChemR23 (CMKLR1) | [1] |

| Biological Activity | Potent ChemR23 inhibitor | [1] |

| IC₈₀ | 12 nM | [1] |

Mechanism of Action and Signaling Pathway

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[2][3] It is activated by two endogenous ligands: the adipokine chemerin and the lipid mediator resolvin E1 (RvE1).[4] The binding of these ligands initiates intracellular signaling cascades that can have both pro- and anti-inflammatory effects, depending on the cellular context and the specific ligand.[5][6]

This compound acts as an inhibitor of this receptor, thereby modulating the downstream signaling pathways. The primary mechanism of inhibition is through the induction of receptor internalization.[7]

Below is a diagram illustrating the general signaling pathway of the ChemR23 receptor.

References

- 1. ibidi.com [ibidi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAL-1 as Cellular Model System to Study CCR7-Guided Human Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

The ChemR23 Signaling Nexus in Dendritic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ChemR23 signaling pathway in dendritic cells (DCs). It details the molecular interactions, downstream signaling cascades, and functional outcomes of ChemR23 activation, offering valuable insights for researchers and professionals in immunology and drug development.

Introduction: The ChemR23 Receptor and its Ligands

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs).[1][2][3] This receptor plays a crucial role in orchestrating DC trafficking and modulating immune responses. ChemR23 is activated by two primary endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[1][4]

-

Chemerin: Initially secreted as an inactive precursor, prochemerin, it is proteolytically cleaved in inflammatory environments to become a potent chemoattractant for immature DCs.[2]

-

Resolvin E1 (RvE1): An anti-inflammatory and pro-resolving lipid mediator derived from eicosapentaenoic acid (EPA), RvE1 also signals through ChemR23 to modulate DC function.[4][5]

The expression and function of ChemR23 are dynamically regulated, with immature DCs exhibiting higher functional expression, which is often downregulated or uncoupled upon maturation.[3]

The ChemR23 Signaling Cascade in Dendritic Cells

ChemR23 is coupled to the Gi family of G proteins.[4][6] Upon ligand binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer initiate downstream signaling cascades.

Key downstream events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Calcium Mobilization: Ligation of ChemR23 triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in many cellular processes.[2][8]

-

Activation of MAP Kinase Pathways: ChemR23 signaling leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][9]

-

Activation of the PI3K/Akt Pathway: The pathway also involves the activation of Phosphoinositide 3-kinase (PI3K), resulting in the phosphorylation and activation of Akt (also known as Protein Kinase B).[5][10][11]

These signaling events culminate in various cellular responses, including chemotaxis, modulation of cytokine production, and regulation of cell survival and activation.

Caption: ChemR23 signaling pathway in dendritic cells.

Functional Consequences of ChemR23 Signaling in Dendritic Cells

The activation of the ChemR23 signaling pathway has profound effects on the function of dendritic cells.

Dendritic Cell Migration

A primary function of the chemerin/ChemR23 axis is to direct the migration of immature pDCs and mDCs. Chemerin acts as a potent chemoattractant, guiding these cells from the bloodstream to secondary lymphoid organs and sites of inflammation.[3][4][12] This directed migration is essential for the initiation of adaptive immune responses.

| Dendritic Cell Subset | Chemoattractant | Concentration for Peak Migration | Reference |

| Immature Myeloid DCs | Chemerin | 100 pM | [12] |

| Immature Plasmacytoid DCs | Chemerin | 100 pM | [12] |

Modulation of Cytokine Production

ChemR23 signaling can also modulate the production of cytokines by dendritic cells. For instance, in a mouse model of acute lung inflammation, chemerin displayed anti-inflammatory properties by reducing the release of inflammatory cytokines in a ChemR23-dependent manner.[1][2] Conversely, RvE1, another ChemR23 ligand, has been shown to decrease the secretion of pro-inflammatory cytokines like IL-12 by DCs.

| Ligand | Effect on Cytokine Production | Dendritic Cell Type | Reference |

| Chemerin | Reduced inflammatory cytokines | Mouse lung DCs | [1] |

| RvE1 | Decreased IL-12 secretion | Not specified | [13] |

Experimental Protocols

Dendritic Cell Chemotaxis Assay (Transwell Assay)

This protocol is adapted from established methods for assessing DC migration.[14][15]

Objective: To quantify the migration of dendritic cells in response to a chemoattractant gradient.

Materials:

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates

-

Human or mouse dendritic cells (immature)

-

Chemoattractant (e.g., recombinant human chemerin)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

24-well tissue culture plates

-

Flow cytometer or hemocytometer

Procedure:

-

Preparation:

-

Starve dendritic cells in serum-free medium for 2-4 hours prior to the assay.

-

Resuspend DCs in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of the chemoattractant in assay medium.

-

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (or medium alone as a negative control) to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well.

-

Add 100 µL of the DC suspension to the upper chamber of the insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell insert.

-

Collect the cells from the lower chamber.

-

Count the migrated cells using a flow cytometer (with counting beads) or a hemocytometer.

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium alone.

-

Caption: Workflow for a dendritic cell chemotaxis assay.

Intracellular Calcium Mobilization Assay

This protocol is based on standard methods for measuring intracellular calcium flux.[16][17][18]

Objective: To measure the transient increase in intracellular calcium in dendritic cells upon ChemR23 activation.

Materials:

-

Human or mouse dendritic cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Probenecid (optional, to prevent dye leakage)

-

Fluorometric imaging plate reader or flow cytometer capable of kinetic reading

-

Ligand (e.g., chemerin)

-

Positive control (e.g., ionomycin)

-

Negative control (e.g., EGTA)

Procedure:

-

Cell Loading:

-

Resuspend DCs in HBSS at 1-2 x 10^6 cells/mL.

-

Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Probenecid can also be included.

-

Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS at the desired concentration for analysis.

-

-

Measurement:

-

Equilibrate the cells at 37°C for 5-10 minutes in the measurement instrument.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Add the ligand (chemerin) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

-

At the end of the recording, add a positive control (ionomycin) to determine the maximum fluorescence, followed by a negative control (EGTA) to determine the minimum fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.

-

Intracellular Cytokine Staining by Flow Cytometry

This protocol is a generalized procedure based on established methods.[19][20][21][22]

Objective: To identify and quantify dendritic cells producing specific cytokines following stimulation.

Materials:

-

Dendritic cells

-

Cell culture medium

-

Stimulating agent (e.g., LPS, CpG, or chemerin/RvE1)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., saponin-based buffer)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11c, CD123)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-10, IL-12, TNF-α) and corresponding isotype controls

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Culture DCs in the presence of the desired stimulus for a predetermined time (e.g., 4-24 hours).

-

For the last 4-6 hours of culture, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.

-

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorochrome-conjugated antibodies against surface markers for 20-30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend them in permeabilization buffer.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against intracellular cytokines (and isotype controls in separate tubes) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Washing and Acquisition:

-

Wash the cells with permeabilization buffer, followed by a final wash with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the dendritic cell population based on forward and side scatter, and then on specific surface markers.

-

Analyze the expression of intracellular cytokines within the gated DC population compared to the isotype control.

-

Conclusion

The ChemR23 signaling pathway in dendritic cells represents a critical axis in the regulation of immune responses. Its ability to direct DC migration and modulate their function highlights its potential as a therapeutic target for a range of inflammatory and autoimmune diseases. A thorough understanding of its intricate signaling network and the development of robust experimental models are essential for harnessing its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the promising biology of ChemR23.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 8. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemerin promotes MAPK/ERK activation to induce inflammatory factor production in rat synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemerin affects the metabolic and proliferative capabilities of chondrocytes by increasing the phosphorylation of AKT/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dendritic cell maturation and chemotaxis is regulated by TRPM2-mediated lysosomal Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ibidi.com [ibidi.com]

- 16. bu.edu [bu.edu]

- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. intracellular calcium assay [protocols.io]

- 19. Intracellular Cytokine Staining Protocol [anilocus.com]

- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 22. lerner.ccf.org [lerner.ccf.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemerin/ChemR23 Axis in Inflammatory Diseases

The Chemerin/ChemR23 axis, a crucial signaling system, has garnered significant attention for its multifaceted role in the onset and resolution of inflammation. This guide provides a comprehensive overview of this axis, its signaling pathways, its involvement in various inflammatory conditions, and the experimental approaches used to investigate its function.

Introduction to the Chemerin/ChemR23 Axis

Chemerin is a chemoattractant protein that is initially synthesized as an inactive precursor, prochemerin.[1] Upon proteolytic cleavage by serine proteases in inflammatory or coagulation cascades, prochemerin is converted into its active form.[2] Active chemerin exerts its biological effects by binding to three G protein-coupled receptors: ChemR23 (also known as CMKLR1), GPR1, and CCRL2.[2][3]

ChemR23 is the most well-characterized receptor and is expressed on various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells.[4][5] The binding of chemerin to ChemR23 triggers downstream signaling pathways that regulate cell migration, inflammation, and other cellular processes.[6] GPR1 is another signaling receptor for chemerin, while CCRL2 is considered a non-signaling receptor that may function to regulate local chemerin concentrations.[3]

The Chemerin/ChemR23 axis plays a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context and the specific chemerin-derived peptides generated.[2][4] This pathway is implicated in a wide range of inflammatory diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.[5]

The Chemerin/ChemR23 Signaling Pathway

The activation of the Chemerin/ChemR23 signaling pathway initiates a cascade of intracellular events. Upon ligand binding, ChemR23, a G protein-coupled receptor, activates intracellular signaling molecules.[7] This leads to an increase in intracellular calcium (Ca2+) release and the phosphorylation of extracellular signal-regulated kinase (ERK).[7] The pathway also involves the phosphorylation of p44/42 mitogen-activated protein kinases (MAPKs) and Akt.[6] In some cellular contexts, this signaling can inhibit the accumulation of cyclic AMP (cAMP).[7] The multifaceted downstream effects of this pathway underscore its importance in regulating cellular responses in inflammation.

Chemerin/ChemR23 Signaling Pathway.

Role in Inflammatory Diseases

The Chemerin/ChemR23 axis is implicated in a variety of inflammatory diseases, often exhibiting a pro-inflammatory role by recruiting immune cells to sites of inflammation.

In psoriasis, a chronic inflammatory skin condition, the Chemerin/ChemR23 axis is believed to play a key role in the recruitment of plasmacytoid dendritic cells (pDCs) to the skin.[8][9] Chemerin expression is elevated in early psoriatic lesions and is associated with the infiltration of pDCs and neutrophils.[8] Fibroblasts from psoriatic lesions show higher levels of chemerin expression and promote pDC migration in a chemerin-dependent manner.[9] This suggests that targeting the Chemerin/ChemR23 axis could be a therapeutic strategy for psoriasis.[10]

Role of Chemerin/ChemR23 in Psoriasis.

In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation, both chemerin and ChemR23 are highly expressed in the synovium.[11] Chemerin is expressed by endothelial cells and synovial lining and sublining cells, while ChemR23 is found on macrophages, immature DCs, and fibroblast-like synoviocytes (FLSs).[11] Chemerin can activate FLSs, leading to the production of pro-inflammatory cytokines such as IL-6, chemokines like CCL2, and matrix metalloproteinase 3 (MMP-3), all of which contribute to the pathogenesis of RA.[11]

The role of the Chemerin/ChemR23 axis in inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is complex, with evidence supporting both pro- and anti-inflammatory functions.[1][2] High serum levels of chemerin have been observed in IBD patients.[2] Locally, chemerin expression in the colon is positively associated with the severity of inflammation.[2] It can stimulate macrophages to produce pro-inflammatory cytokines like TNF and IL-6.[2] However, some studies suggest that chemerin can also have anti-inflammatory effects, such as reducing neutrophil transepithelial migration.[1]

The Chemerin/ChemR23 axis is also involved in neuroinflammatory processes. In conditions like ischemic stroke and germinal matrix hemorrhage, chemerin has shown neuroprotective and anti-inflammatory effects.[12][13][14] For instance, the chemerin-derived peptide, chemerin 15, has been shown to suppress microglia-mediated inflammatory responses and reduce neuronal apoptosis.[12] This anti-inflammatory activity is often mediated through the ChemR23 receptor and can involve downstream pathways like AMPK/Nrf2.[13][14]

Quantitative Data on Chemerin/ChemR23 Expression

| Disease | Tissue/Fluid | Chemerin Levels | ChemR23 Expression | Reference(s) |

| Psoriasis | Skin Lesions | 28.1 ± 9.28 ng/mg (lesional) vs. 5.22 ± 1.98 ng/mg (control) | Upregulated on pDCs (CD123+/BDCA-2+) in early lesions | [9][15] |

| Plasma | 52.45 ± 11.83 µg/mL (psoriasis) vs. 9.4 ± 1.6 µg/mL (control) | Upregulated in peripheral blood | [15] | |

| Rheumatoid Arthritis | Synovium | Highly expressed in RA synovium compared to osteoarthritis | Highly expressed on macrophages, immature DCs, and FLSs in RA synovium | [11] |

| Serum | Higher levels in patients with moderate/severe disease activity (OR: 2.76 for levels ≥103 ng/mL) | - | [16] | |

| Osteoarthritis | Cartilage | Expressed by human articular chondrocytes | Expressed by human articular chondrocytes | [6] |

| Inflammatory Bowel Disease | Serum | Inconsistent results, some studies show higher concentrations in IBD patients | Increased expression in endothelial cells induced by pro-inflammatory cytokines (IL-1β, IL-6, TNF) | [1][2] |

| Colon Biopsies | Higher in inflamed tissues, correlates with severity of inflammation | Increased number of ChemR23+ cells (DCs) in active IBD | [2][17] |

Experimental Protocols

Investigating the Chemerin/ChemR23 axis involves a range of molecular and cellular biology techniques.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify chemerin concentrations in serum, plasma, and cell culture supernatants.[18]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of chemerin and ChemR23 in cells and tissues.[6]

-

Western Blotting: To detect and quantify the protein expression of ChemR23 in cell lysates.[18]

-

Immunohistochemistry/Immunocytochemistry: To visualize the localization of chemerin and ChemR23 proteins in tissue sections and cultured cells.[6][18]

-

Chemotaxis Assay: To assess the migration of immune cells (e.g., DCs, macrophages) towards a chemerin gradient, often using a Boyden chamber or similar microfluidic devices.[19]

-

Calcium Mobilization Assay: To measure the increase in intracellular calcium concentration in response to chemerin stimulation, indicating receptor activation.[20]

-

Cell Signaling Analysis: Using techniques like Western blotting to detect the phosphorylation of downstream signaling molecules such as ERK, Akt, and p38 MAPK upon chemerin stimulation.[6]

-

Cytokine Release Assay: Measuring the levels of pro- and anti-inflammatory cytokines released from cells (e.g., macrophages, FLSs) after treatment with chemerin, typically by ELISA or multiplex bead array.[11][21]

Workflow for Investigating Chemerin/ChemR23 Function.

Therapeutic Potential

The significant involvement of the Chemerin/ChemR23 axis in various inflammatory diseases makes it an attractive target for therapeutic intervention.[4] The development of small molecule antagonists and blocking antibodies for ChemR23 is an active area of research.[22][23] These antagonists aim to inhibit the binding of chemerin to ChemR23, thereby dampening the pro-inflammatory signaling cascade.[22]

Conversely, in conditions where the axis has a protective or anti-inflammatory role, such as in certain neuroinflammatory contexts, the use of ChemR23 agonists or chemerin-derived peptides like chemerin 15 could be a promising therapeutic strategy.[12][24]

Conclusion

The Chemerin/ChemR23 axis is a complex and pleiotropic signaling system with a pivotal role in the regulation of inflammation. Its function can be either pro- or anti-inflammatory depending on the specific disease, the cellular context, and the nature of the chemerin-derived ligands. A thorough understanding of this axis is crucial for the development of novel therapeutics for a wide range of inflammatory disorders. Future research will likely focus on elucidating the precise mechanisms that govern the differential effects of this pathway and on advancing the clinical development of modulators of the Chemerin/ChemR23 axis.

References

- 1. Serum Levels of Chemerin in Patients with Inflammatory Bowel Disease as an Indicator of Anti-TNF Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. iris.unito.it [iris.unito.it]

- 4. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Chemerin expression marks early psoriatic skin lesions and correlates with plasmacytoid dendritic cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemerin expression marks early psoriatic skin lesions and correlates with plasmacytoid dendritic cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemerin activates fibroblast-like synoviocytes in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemerin 15 peptide reduces neuroinflammation via the ChemR23 receptor after ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Selected Proteins in the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serum chemerin levels: A potential biomarker of joint inflammation in women with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemerin, a novel player in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The chemerin/ChemR23 system does not affect the pro-inflammatory response of mouse and human macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin E1 and ChemR23: A Technical Guide to the Core of Inflammation Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is no longer considered a passive decay of pro-inflammatory signals but an active, coordinated process orchestrated by a novel class of specialized pro-resolving mediators (SPMs). Among these, Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent agonist of resolution. RvE1 exerts its powerful anti-inflammatory and pro-resolving actions primarily through its interaction with the G protein-coupled receptor, ChemR23 (also known as chemerin-like receptor 1 or CMKLR1). This technical guide provides an in-depth overview of the RvE1-ChemR23 axis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways that underpin their role in restoring tissue homeostasis.

Quantitative Data: The Potency and Efficacy of the RvE1-ChemR23 Interaction

The biological activities of RvE1 are initiated through specific binding to its receptors, leading to downstream signaling events that counter-regulate inflammation. The following tables summarize the key quantitative parameters that define the interaction of RvE1 with ChemR23 and its functional consequences.

Table 1: Receptor Binding Affinity of Resolvin E1

| Ligand | Receptor | Cell/System | Binding Affinity (Kd) | Reference |

| Resolvin E1 | Human ChemR23 | Recombinant system | 11.3 ± 5.4 nM | [1] |

| Resolvin E1 | Human BLT1 | Human PMN membranes | 48.3 nM | [1][2] |

Table 2: In Vitro Efficacy of Resolvin E1

| Biological Effect | Cell Type/System | RvE1 Concentration | EC50/IC50 | Reference |

| Inhibition of TNF-α-induced NF-κB activation | ChemR23-transfected cells | 0.1 - 100 nM | ~1.0 nM | [3] |

| Stimulation of Akt phosphorylation | Human ChemR23-transfected CHO cells | 0.01 - 100 nM | - | [1][4] |

| Stimulation of ribosomal protein S6 phosphorylation | PMA-differentiated HL60 cells | 0.01 - 100 nM (maximal at 10 nM) | - | [1] |

| Inhibition of ADP-stimulated P-selectin mobilization | Human platelets | 0.1 - 100 nM | ~1.6 x 10⁻¹² M | [5] |

| Blockade of ADP-P2Y12 signals | P2Y12-ChemR23 expressing cells | 0.1 - 10.0 nM | ~1.6 x 10⁻¹¹ M | [5] |

Table 3: In Vivo Dosage and Effects of Resolvin E1 in Preclinical Models

| Animal Model | RvE1 Dosage | Route of Administration | Key Findings | Reference |

| Zymosan-induced peritonitis | 100 ng | Intravenous | Reduced PMN infiltration (BLT1-dependent) | [2] |

| Zymosan-induced peritonitis | 1.0 µg | Intravenous | Reduced PMN infiltration (BLT1-independent) | [2] |

| Ligature-induced periodontitis | 0.1 µg/µl and 0.5 µg/µl | Topical | Prevented and treated periodontitis, regenerated alveolar bone | [6] |

| LPS-induced heart injury | Not specified | Not specified | Inhibited the increase in IL-1β, IL-6, and MCP-1 mRNA levels | [7] |

| DSS-induced colitis | Not specified | Not specified | Reduced expression of TNF-α, IL-1β, and IL-6 mRNA | [8] |

Signaling Pathways: Unraveling the Pro-Resolving Mechanisms of RvE1-ChemR23

Activation of ChemR23 by RvE1 initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote resolution. The primary signaling axes identified include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-survival and pro-phagocytic pathways involving Akt and ERK.

Caption: RvE1-ChemR23 Signaling Cascade.

Experimental Protocols: Methodologies for Studying the RvE1-ChemR23 Axis

Reproducible and robust experimental models are crucial for elucidating the biological functions of RvE1 and ChemR23. Below are outlines of key in vivo and in vitro assays commonly employed in this field of research.

Zymosan-Induced Peritonitis in Mice: An In Vivo Model of Acute Inflammation

This widely used model allows for the quantitative assessment of leukocyte infiltration and the efficacy of pro-resolving mediators in a self-resolving inflammatory environment.

Caption: Zymosan-Induced Peritonitis Workflow.

Methodology Overview:

-

Induction: Mice are administered an intraperitoneal (i.p.) injection of Zymosan A (typically 0.1-1 mg per mouse) suspended in sterile saline.[9]

-

Treatment: RvE1 or a vehicle control is administered, often intravenously (i.v.) or i.p., at a desired time point before or after the zymosan challenge.

-

Cellular Infiltration Analysis: At various time points post-injection (e.g., 4, 12, 24, 48 hours), the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).

-

Quantification: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts to distinguish neutrophils and macrophages are performed by cytocentrifugation followed by staining (e.g., Diff-Quik) or by multi-color flow cytometry using cell-specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Mediator Analysis: The cell-free supernatant of the lavage fluid can be analyzed for levels of cytokines, chemokines, and other inflammatory mediators using techniques such as ELISA or Luminex assays.

Macrophage Phagocytosis Assay: Assessing a Key Pro-Resolving Function

A hallmark of inflammation resolution is the efficient clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis. RvE1 is a potent enhancer of this process.

Caption: Macrophage Phagocytosis Assay Workflow.

Methodology Overview:

-

Macrophage Preparation: Primary macrophages (e.g., bone marrow-derived macrophages) or macrophage-like cell lines (e.g., PMA-differentiated THP-1 cells) are cultured in appropriate plates.[10]

-

Target Preparation: Apoptotic cells (e.g., neutrophils induced to undergo apoptosis), zymosan particles, or bacteria are labeled with a fluorescent dye (e.g., FITC, CFSE, or pHrodo).

-

Co-incubation: The macrophages are treated with various concentrations of RvE1 or vehicle, followed by the addition of the fluorescently labeled targets.

-

Phagocytosis: The co-culture is incubated for a specific period (e.g., 30-90 minutes) to allow for engulfment.

-

Analysis:

-

Flow Cytometry: After incubation, non-ingested targets are washed away, and the macrophages are harvested. The percentage of fluorescent (phagocytic) macrophages and the mean fluorescence intensity (indicating the amount of engulfed material) are quantified.[11][12]

-

Fluorescence Microscopy: Cells can be visualized to observe the internalization of targets. Extracellular fluorescence can be quenched (e.g., with trypan blue) to ensure only internalized targets are quantified.

-

Neutrophil Chemotaxis Assay: Monitoring Leukocyte Migration

RvE1 can inhibit the migration of neutrophils towards chemoattractants, a key anti-inflammatory action. The Boyden chamber or Transwell assay is a standard method to quantify this effect.

Caption: Neutrophil Chemotaxis Assay Workflow.

Methodology Overview:

-

Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation).[13]

-

Assay Setup: A chemotaxis chamber (e.g., a 96-well Transwell plate with a 5.0 µm pore size membrane) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., leukotriene B4 [LTB4] or interleukin-8 [IL-8]).

-

Cell Treatment and Seeding: Isolated neutrophils are pre-incubated with different concentrations of RvE1 or a vehicle control and then added to the upper chamber.

-

Migration: The plate is incubated for 1-2 hours to allow neutrophils to migrate through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting after staining, or more commonly, by lysing the migrated cells and measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®), where the luminescence is proportional to the number of cells.[13]

Conclusion and Future Directions

The Resolvin E1-ChemR23 axis represents a pivotal control point in the resolution of inflammation. The potent and specific actions of RvE1 in reducing leukocyte infiltration, inhibiting pro-inflammatory cytokine production, and enhancing macrophage-mediated clearance of apoptotic cells and debris underscore its therapeutic potential. The quantitative data and experimental methodologies detailed in this guide provide a framework for researchers and drug development professionals to further investigate this critical pro-resolving pathway.

Future research will likely focus on the development of stable synthetic analogs of RvE1 and novel agonists targeting ChemR23 to overcome the short biological half-life of native resolvins. A deeper understanding of the tissue- and cell-specific expression and regulation of ChemR23 in various chronic inflammatory diseases will be crucial for the successful clinical translation of therapies targeting this powerful pro-resolving system. The continued exploration of the RvE1-ChemR23 nexus holds immense promise for the development of a new generation of therapeutics that promote resolution as a primary pharmacological goal, rather than solely suppressing inflammation.

References

- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolvin E1 Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Anti-inflammatory Mediator Resolvin E1 Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

The Structural Biology of ChemR23: A Key Regulator of Inflammation and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a critical player in a diverse range of physiological and pathological processes.[1][2] Initially identified as an orphan receptor, it is now recognized as the receptor for the endogenous ligands chemerin and Resolvin E1 (RvE1), which trigger distinct and sometimes opposing signaling pathways.[1][3] This duality places ChemR23 at the crossroads of inflammatory responses, immune cell trafficking, and metabolic regulation, making it an attractive target for therapeutic intervention in various diseases, including chronic inflammation, obesity, and cancer.[4][5][6] This technical guide provides a comprehensive overview of the structural biology of the ChemR23 receptor, including its structure, signaling mechanisms, and the experimental protocols used for its characterization.

I. ChemR23 Structure and Ligand Recognition

The human ChemR23 is a class A GPCR encoded by the CMKLR1 gene.[1] Like other members of this family, it possesses a canonical seven-transmembrane helical domain connected by intracellular and extracellular loops. Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the human ChemR23 in complex with a G protein and a C-terminal nonapeptide of chemerin (chemerin9), offering unprecedented insights into its activation mechanism.[7][8][9]

The cryo-EM structure reveals that chemerin9 binds in a deep pocket within the transmembrane bundle.[7][9] The binding is stabilized by a network of hydrophobic and polar interactions. Specifically, the C-terminus of the peptide inserts into the pocket, with key residues making contact with the receptor.[9] This binding mode is distinct from that of classical chemokines with their receptors, highlighting a unique activation mechanism for ChemR23.[7][9]

II. Ligands and Binding Affinities

ChemR23 is primarily activated by two endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1).

-

Chemerin: This 16-kDa protein is secreted as an inactive precursor, prochemerin, and requires proteolytic cleavage at its C-terminus to become fully active.[2] Different proteases can generate various chemerin isoforms with distinct biological activities. The most active form, chemerin-157, is a potent chemoattractant for immune cells expressing ChemR23, such as macrophages and dendritic cells.[2][4] The C-terminal nonapeptide of chemerin (chemerin9) has been shown to retain full agonistic activity.[7][10]

-

Resolvin E1 (RvE1): This specialized pro-resolving mediator is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][11] RvE1 plays a crucial role in the resolution of inflammation by promoting anti-inflammatory and pro-resolving cellular responses.[11][12]

The binding of these ligands to ChemR23 initiates distinct downstream signaling events, contributing to the receptor's pleiotropic effects.

| Ligand | Receptor/Cell Type | Assay Type | Affinity (Kd/IC50/EC50) | Reference |

| Resolvin E1 | Human PMN membranes | Radioligand Binding | Kd: 48.3 nM | [12] |

| Resolvin E1 | Recombinant human BLT1 | Radioligand Binding | Kd: 45 nM | [12] |

| Chemerin-derived peptide | chemR23 in human CAL1 cells | Calcium mobilization | EC50: 2.7 µM | [13] |

III. Signaling Pathways

ChemR23 primarily couples to the Gi/o family of G proteins.[2] Ligand binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.

A. Chemerin-Induced Signaling

Activation of ChemR23 by chemerin leads to a pro-inflammatory and chemoattractant response. The signaling cascade involves:

-

Gαi Activation: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Gβγ Signaling: The dissociated Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

MAPK/Akt Pathway: Chemerin binding also triggers the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2, and the Akt pathway.[4] These pathways are crucial for cell survival, proliferation, and migration.

-

Cytokine and Metalloproteinase Production: Downstream of these signaling events, chemerin stimulation can lead to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), contributing to tissue remodeling and inflammation.[4]

B. Resolvin E1-Induced Signaling

In contrast to chemerin, RvE1 binding to ChemR23 initiates a pro-resolving and anti-inflammatory cascade. This signaling pathway is crucial for the termination of inflammation and the restoration of tissue homeostasis.[11][15] The key events include:

-

Gαi Activation: Similar to chemerin, RvE1 binding leads to the activation of Gαi and a decrease in cAMP levels.

-

Inhibition of Pro-inflammatory Pathways: RvE1 signaling can antagonize pro-inflammatory pathways. For instance, it has been shown to attenuate LTB4-induced NF-κB activation.[12]

-

Promotion of Phagocytosis: A hallmark of RvE1 action is the enhancement of macrophage phagocytosis of apoptotic neutrophils, a critical step in the resolution of inflammation.[3][16]

-

Repolarization of Macrophages: RvE1 can promote the repolarization of pro-inflammatory M1 macrophages towards a resolution-type phenotype, characterized by increased IL-10 production.[3][16]

IV. Experimental Protocols

The study of ChemR23 structural biology relies on a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

A. Cryo-Electron Microscopy (Cryo-EM) for Structure Determination

Cryo-EM has been instrumental in determining the high-resolution structure of ChemR23.[7][8] This technique allows for the visualization of protein complexes in their near-native state.

A universal method for GPCR cryo-electron microscopy structure determination has been developed that does not require the preparation of GPCR-signaling protein complexes.[17][18] This involves a fusion and glue platform to determine the cryo-EM structures of GPCRs in diverse states.[18]

B. Bioluminescence Resonance Energy Transfer (BRET) for G Protein Activation

BRET is a powerful technique to monitor protein-protein interactions in living cells, such as the activation of G proteins by GPCRs.[19][20]

The BRET assay for G protein activation typically involves co-expressing the receptor of interest with a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[19] Upon receptor activation by a ligand, the G protein heterotrimer dissociates, leading to a decrease in the BRET signal between the donor and acceptor. This change in BRET can be measured in real-time to determine the kinetics and pharmacology of G protein activation.[19][20]

C. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation, typically those coupled to Gq or, as in the case of ChemR23's Gβγ signaling, leading to PLC activation.

Principle: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon ligand binding and subsequent activation of the PLC-IP3 pathway, calcium is released from intracellular stores, leading to an increase in fluorescence that can be detected by a plate reader or microscope.

General Protocol:

-

Cell Culture: Plate cells expressing ChemR23 in a multi-well plate.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.

-

Ligand Addition: Add the ligand of interest at various concentrations.

-

Signal Detection: Measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Determine the EC50 values for ligand-induced calcium mobilization.

V. Conclusion

The structural and functional characterization of the ChemR23 receptor has unveiled a complex signaling hub with significant therapeutic potential. The elucidation of its high-resolution structure provides a solid foundation for structure-based drug design, enabling the development of novel agonists and antagonists with improved specificity and efficacy. The distinct signaling outcomes elicited by chemerin and RvE1 underscore the importance of understanding biased agonism at this receptor. As research continues to unravel the intricacies of ChemR23 biology, it holds the promise of yielding new treatments for a wide range of inflammatory and metabolic disorders.

References

- 1. CMKLR1 - Wikipedia [en.wikipedia.org]

- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemerin/chemR23 axis in inflammation onset and resolution - ProQuest [proquest.com]

- 6. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. rcsb.org [rcsb.org]

- 9. Cryo-EM structure of the human chemerin receptor 1-Gi protein complex bound to the C-terminal nonapeptide of chemerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]

- 12. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BindingDB PrimarySearch_ki [bindingdb.org]

- 14. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 15. ahajournals.org [ahajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. A method for structure determination of GPCRs in various states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]

- 19. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Endogenous Ligands of the ChemR23 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a critical player in a diverse range of physiological and pathological processes, including inflammation, immune cell trafficking, adipogenesis, and pain resolution.[1][2][3] Its activity is modulated by distinct endogenous ligands that can elicit varied downstream signaling events, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the primary endogenous ligands of ChemR23, their binding and activation characteristics, the signaling pathways they initiate, and detailed protocols for their experimental investigation.

Endogenous Ligands of ChemR23

The two principal endogenous ligands that have been identified for the ChemR23 receptor are the protein chemerin and the lipid mediator resolvin E1 (RvE1).[4][5][6][7][8][9] These ligands exhibit distinct origins, structures, and functional consequences upon binding to ChemR23.

Chemerin

Chemerin is a 16 kDa protein that is initially synthesized as an inactive precursor, prochemerin.[9][10] Prochemerin requires proteolytic cleavage at its C-terminus to become fully active.[11] The most active isoform, chemerin S157, is a potent chemoattractant for immune cells expressing ChemR23, such as macrophages, dendritic cells, and natural killer (NK) cells.[3][12] The C-terminal nonapeptide of chemerin (chemerin-9) has been shown to retain most of the receptor-activating capacity of the full-length protein, highlighting the critical role of this region in receptor interaction.[5][11][13]

Resolvin E1 (RvE1)

Resolvin E1 is a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[14][15][16] In contrast to the pro-inflammatory role often associated with chemerin, RvE1 is a potent anti-inflammatory and pro-resolving agent.[14][17] Its binding to ChemR23 is a key mechanism in the active resolution of inflammation, promoting the clearance of apoptotic cells and reducing inflammatory cytokine production.[17]

Quantitative Ligand-Receptor Interaction Data

The following tables summarize the quantitative data for the binding and activation of ChemR23 by its endogenous ligands.

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference(s) |

| Resolvin E1 | Human ChemR23 | Radioligand Binding | Kd | 11.3 ± 5.4 nM | CHO cells | [17] |

| Chemerin S157 | Murine ChemR23 | Calcium Mobilization | EC50 | 1.17 nM | L1.2 cells | [12] |

| Chemerin S157 | Murine ChemR23 | Chemotaxis | EC50 | 3.15 nM | L1.2 cells | [12] |

| Resolvin E1 | Human ChemR23 | NF-κB Inhibition | EC50 | ~1.0 nM | HEK-ChemR23 cells | [14] |

| Chemerin-9 (cyclic derivative) | Human ChemR23 | Calcium Mobilization | EC50 | 64 nM | CHO-K1 cells | [13] |

Signaling Pathways

The binding of chemerin and resolvin E1 to ChemR23 initiates distinct downstream signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.[15][18]

Chemerin-Induced Signaling

Activation of ChemR23 by chemerin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Concurrently, it stimulates the mobilization of intracellular calcium (Ca2+) and activates the mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK.[2][19] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also activated.[19] These signaling events culminate in the chemotactic response of immune cells.

Resolvin E1-Induced Signaling

Resolvin E1 binding to ChemR23 also signals through Gαi, leading to the activation of the PI3K/Akt pathway.[16] This results in the phosphorylation of downstream targets that are involved in promoting the resolution of inflammation, such as enhancing macrophage phagocytosis.[17] RvE1 has also been shown to stimulate ERK1/2 phosphorylation.[14]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd or Ki) of ligands for the ChemR23 receptor.

Workflow Diagram

Methodology

-

Membrane Preparation:

-

Culture cells expressing ChemR23 (e.g., CHO-K1 or HEK293 cells) to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [125I]-chemerin or [3H]-RvE1).

-

For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of a non-radiolabeled competitor ligand.

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the specific binding data using non-linear regression to determine the Kd (for saturation binding) or IC50 (for competition binding).

-

Calculate the Ki from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of ChemR23.

Workflow Diagram

Methodology

-

Cell Preparation:

-

Plate ChemR23-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C.

-

Wash the cells with an assay buffer to remove excess dye.

-

-

Ligand Addition and Measurement:

-

Prepare serial dilutions of the agonist (chemerin or RvE1) in the assay buffer.

-

Use a fluorescence plate reader with an integrated liquid handling system to add the agonist to the wells while simultaneously measuring the fluorescence intensity.

-

Record the fluorescence signal over time, both before and after ligand addition.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each well.

-

Plot the peak fluorescence response as a function of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Chemotaxis Assay

This protocol assesses the ability of a ligand to induce the directed migration of ChemR23-expressing cells.

Workflow Diagram

Methodology

-

Assay Setup:

-

Use a 96-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

-

Add different concentrations of the chemoattractant (e.g., chemerin) to the lower wells.

-

Add a control medium without the chemoattractant to some of the lower wells to measure basal migration.

-

-

Cell Migration:

-

Resuspend ChemR23-expressing cells (e.g., primary immune cells or a cell line) in the assay medium.

-

Add the cell suspension to the upper wells of the chemotaxis chamber.

-

Incubate the chamber at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the chemoattractant.

-

-

Quantification of Migration:

-

After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).

-

Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., CyQuant GR).

-

Count the number of migrated cells or measure the fluorescence intensity.

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

-

Plot the number of migrated cells or the chemotactic index as a function of the chemoattractant concentration.

-

Determine the EC50 value for the chemotactic response.

-

Conclusion